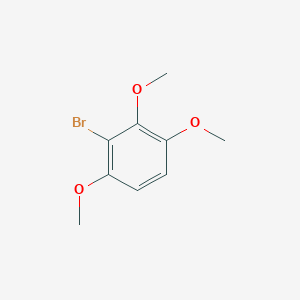

2-Bromo-1,3,4-trimethoxybenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to a benzene (B151609) ring, are of fundamental importance in modern organic synthesis. nih.gov Their significance stems from their role as versatile intermediates in the construction of more complex molecules. wku.edu The carbon-halogen bond in aryl halides, while generally stable, can be activated to participate in a wide range of chemical transformations. wku.edu

One of the most prominent applications of aryl halides is in transition-metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki, Heck, and Stille couplings utilize aryl halides as key building blocks to form new carbon-carbon bonds. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures, including biaryl compounds, which are prevalent in many pharmaceuticals and functional materials.

Furthermore, aryl halides are precursors to organometallic reagents. nih.gov They can react with metals like magnesium to form Grignard reagents or with lithium to generate organolithium compounds. nih.govechemi.com These reagents act as potent nucleophiles, allowing for the introduction of the aryl group into a wide variety of molecules. echemi.com The reactivity of aryl halides can be tuned by the nature of the halogen, with iodides being generally more reactive than bromides or chlorides. This differential reactivity allows for selective transformations in molecules containing multiple different halogens. Beyond these applications, aryl halides are also involved in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is substituted with electron-withdrawing groups. wku.edu

Overview of Methoxy-Substituted Benzene Derivatives in Synthetic Chemistry

Methoxy-substituted benzene derivatives, such as anisole (B1667542) (methoxybenzene) and its polysubstituted analogues, are a prevalent class of compounds in synthetic chemistry. sigmaaldrich.comchemicalbook.com The methoxy (B1213986) group (-OCH3) is an electron-donating group, which significantly influences the reactivity of the aromatic ring. chemicalbook.com It activates the ring towards electrophilic aromatic substitution, making these reactions proceed more readily than with unsubstituted benzene. chemicalbook.comlibretexts.org

The methoxy group is an ortho-, para-director, meaning that incoming electrophiles are predominantly directed to the positions adjacent (ortho) and opposite (para) to the methoxy group. chemicalbook.comlibretexts.org This directing effect is a powerful tool in organic synthesis, allowing for regioselective functionalization of the benzene ring. The presence of multiple methoxy groups further enhances the electron-rich nature of the aromatic ring, increasing its nucleophilicity and often leading to highly facile substitution reactions. rsc.org

Methoxy-substituted benzenes serve as valuable precursors in the synthesis of a wide range of more complex molecules. sigmaaldrich.com They are used in the preparation of pharmaceuticals, agrochemicals, and fragrances. sigmaaldrich.com For instance, the methoxy group can be cleaved to reveal a phenol (B47542), a versatile functional group in its own right. Additionally, the electronic properties imparted by methoxy groups can be exploited to influence the biological activity of a molecule.

Structural and Regioisomeric Considerations within Bromo-trimethoxybenzene Compounds

The combination of a bromine atom and three methoxy groups on a benzene ring gives rise to a number of structural isomers, each with a unique substitution pattern. The specific arrangement of these substituents, known as regioisomerism, has a profound impact on the chemical and physical properties of the molecule.

For a trimethoxybenzene, there are three possible constitutional isomers: 1,2,3-trimethoxybenzene (B147658), 1,2,4-trimethoxybenzene (B152335), and 1,3,5-trimethoxybenzene (B48636). guidechem.com The subsequent introduction of a bromine atom to each of these parent compounds can lead to different regioisomeric products. For example, the bromination of 1,2,4-trimethoxybenzene can potentially yield several different monobrominated products, depending on the reaction conditions and the directing effects of the three methoxy groups. wku.edu

The interplay of the electronic and steric effects of the methoxy groups governs the regioselectivity of bromination. Methoxy groups are activating and ortho-, para-directing. chemicalbook.com In 1,2,4-trimethoxybenzene, the positions are not all equivalent, leading to a preferred site of electrophilic attack. The resulting isomers, such as 2-Bromo-1,3,4-trimethoxybenzene, will exhibit distinct reactivity patterns in subsequent chemical transformations. The position of the bromine atom determines which sites are available for further functionalization through reactions like cross-coupling or metal-halogen exchange.

Below is a table highlighting some of the known isomers of bromo-trimethoxybenzene:

| Isomer Name | Parent Trimethoxybenzene | CAS Number |

| This compound | 1,2,4-Trimethoxybenzene | 25245-41-4 guidechem.com |

| 2-Bromo-1,3,5-trimethoxybenzene | 1,3,5-Trimethoxybenzene | 1131-40-4 nih.gov |

| 5-Bromo-1,2,3-trimethoxybenzene (B181038) | 1,2,3-Trimethoxybenzene | 2675-79-8 sigmaaldrich.com |

Research Landscape and Scope of this compound Studies

The research landscape for bromo-trimethoxybenzene compounds is varied, with some isomers having been studied more extensively than others. For instance, 5-Bromo-1,2,3-trimethoxybenzene has been utilized in the synthesis of anticancer analogs and materials for electrophotography. sigmaaldrich.com Similarly, 2-Bromo-1,3,5-trimethoxybenzene is a commercially available reagent. nih.gov

In contrast, the specific isomer This compound appears to be a less commonly studied compound. Its synthesis would logically start from 1,2,4-trimethoxybenzene. guidechem.com The bromination of 1,2,4-trimethoxybenzene is a known reaction, and achieving regioselectivity to favor the 2-position would be a key synthetic challenge. wku.edu

The following table summarizes the key identifiers for this compound:

| Property | Value | Source |

| Chemical Name | This compound | guidechem.com |

| CAS Number | 25245-41-4 | guidechem.com |

| Molecular Formula | C₉H₁₁BrO₃ | guidechem.com |

| Molecular Weight | 247.09 g/mol | guidechem.com |

| InChI | InChI=1S/C9H11BrO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3 | guidechem.com |

| Canonical SMILES | COC1=C(C(=C(C=C1)OC)Br)OC | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,4-trimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILXMCZRFFBXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1,3,4 Trimethoxybenzene and Analogous Systems

Direct Bromination Strategies

Direct bromination of an activated aromatic ring system serves as a common and straightforward approach to introduce a bromine substituent. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Regioselective Bromination of 1,2,4-Trimethoxybenzene (B152335) Precursors

The direct bromination of 1,2,4-trimethoxybenzene is the most direct route to 2-Bromo-1,3,4-trimethoxybenzene. The three methoxy (B1213986) groups on the benzene (B151609) ring are activating and ortho-, para-directing. This substitution pattern leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions. The position most susceptible to electrophilic attack is the C5 position, which is para to the C2 methoxy group and ortho to the C1 and C4 methoxy groups. However, bromination can also occur at the C6 position. Achieving high regioselectivity for the desired 2-bromo isomer often requires careful selection of the brominating agent and reaction conditions. wku.edu

Theoretical analyses, such as ab initio calculations, can be employed to predict the positional selectivity in electrophilic aromatic brominations, and these predictions often align well with experimental observations. mdpi.comresearchgate.net For instance, in the bromination of anisole (B1667542), which has a single methoxy group, the para-bromo product is formed exclusively. mdpi.com This high degree of regioselectivity is attributed to the ability of the methoxy group to delocalize the positive charge of the arenium ion intermediate through resonance. mdpi.com

Influence of Brominating Agents and Reaction Conditions

A variety of brominating agents can be utilized for the electrophilic bromination of activated aromatic systems like trimethoxybenzenes. The choice of reagent and the reaction conditions can significantly impact the yield and isomeric distribution of the products. wku.edu Classical methods often employ molecular bromine (Br₂), which can be harsh and lead to the formation of byproducts. beilstein-journals.org

To overcome the challenges associated with molecular bromine, alternative brominating agents have been developed. N-Bromosuccinimide (NBS) is a widely used reagent that often provides higher regioselectivity, particularly for para-bromination. wku.edu The use of NBS in conjunction with solvents like cyclohexane, acetone, or acetonitrile (B52724) has been shown to be effective. wku.edu Other reagents include tetraalkylammonium tribromides, which are noted for their high para-selectivity in the bromination of phenols. mdpi.com

The reaction conditions, including solvent, temperature, and reaction time, also play a crucial role. For example, visible-light-induced photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols, where bromine is generated in situ. beilstein-journals.org

| Brominating Agent | Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | 1,2,3-Trimethoxybenzene (B147658) | Cyclohexane | 4-Bromo-1,2,3-trimethoxybenzene | High | wku.edu |

| N-Bromosuccinimide (NBS) | Anisole | Not specified | 1-Bromo-4-methoxybenzene | 96 | mdpi.com |

| Ru(bpy)₃Cl₂/CBr₄ | 3-Methoxyphenol | Blue LEDs, CH₃CN, air | 2- and 4-bromo-3-methoxyphenol | Acceptable | beilstein-journals.org |

| Ru(bpy)₃Cl₂/CBr₄ | Phenols with Bn or Ms protecting groups | Blue LEDs, CH₃CN, air | 2- and 4-bromophenol (B116583) derivatives | Excellent | beilstein-journals.org |

Catalytic Approaches in Aromatic Bromination

Catalysis offers a powerful tool to enhance the efficiency and selectivity of aromatic bromination reactions. Both Lewis acid and photoredox catalysts have been successfully employed. Lewis acid catalysts can activate the electrophilic bromine source, facilitating the substitution reaction. wku.edu

Visible-light photoredox catalysis represents a modern and environmentally friendly approach. beilstein-journals.org In this method, a photocatalyst, such as Ru(bpy)₃Cl₂, is excited by visible light and initiates a single electron transfer process. This can lead to the in situ generation of the brominating species under mild conditions. beilstein-journals.org For example, the use of Ru(bpy)₃Cl₂ with CBr₄ in acetonitrile under blue LED irradiation has been shown to effectively brominate phenols. beilstein-journals.org

Another catalytic strategy involves the use of trityl cation (TrBF₄) as a Lewis acid organocatalyst in a light-induced benzylic bromination of alkyl-arenes with NBS. researchgate.net This method can be chemoselective, allowing for either benzylic C-H or aromatic C-H functionalization by changing the solvent. researchgate.net

Multi-step Synthetic Routes

In cases where direct bromination of the desired precursor is not feasible or does not provide the required regioselectivity, multi-step synthetic routes are employed. These routes often start from readily available and less complex starting materials.

Preparation from Resorcinol (B1680541) Derivatives and O-Alkylation Processes

Resorcinol and its derivatives are versatile starting materials for the synthesis of polysubstituted aromatic compounds. researchgate.netjmchemsci.com The synthesis of the trimethoxybenzene framework can be achieved through the O-alkylation of resorcinol or its derivatives. tandfonline.com This typically involves reacting the hydroxyl groups with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl bromide, in the presence of a base. tandfonline.comgoogle.com

The alkylation of resorcinol can be controlled to yield mono-, di-, or tri-alkylated products depending on the stoichiometry of the reagents and the reaction conditions. tandfonline.com For instance, the alkylation of resorcinol with alkyl bromides can lead to both C-alkylation and O-alkylation products. tandfonline.com Once the desired methoxy substitution pattern is established, the resulting trimethoxybenzene can then be subjected to bromination as described in the direct bromination strategies.

Conversion of Substituted Phenols to Trimethoxybenzene Frameworks

Substituted phenols can also serve as precursors for the synthesis of trimethoxybenzene frameworks. The conversion often involves a sequence of reactions, including hydroxylation, O-alkylation, and potentially other functional group manipulations. For example, a phenol (B47542) could be hydroxylated to introduce an additional hydroxyl group, followed by methylation of all hydroxyl groups to form the trimethoxybenzene ring.

A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been developed for the ortho-alkylation of phenols with primary alcohols. acs.org This process involves the partial hydrogenation of the phenol to a cyclohexenone, oxidation of the alcohol to an aldehyde, an aldol (B89426) condensation, and subsequent rearomatization. acs.org While this method directly introduces an alkyl group, similar principles of activating the phenol ring could be adapted for the introduction of methoxy groups.

Optimization of Synthetic Pathways

The efficient synthesis of bromotrimethoxybenzenes requires careful optimization of reaction conditions. Key factors include the choice of starting material, brominating agent, solvent, and reaction temperature. Research into analogous systems, such as isomers of the target compound, provides significant insights into effective optimization strategies.

Achieving high yield and purity is a primary goal in the synthesis of this compound and its analogs. The choice of synthetic route and the purification methods employed are critical.

For instance, the synthesis of the related compound 2,3,4-trimethoxy bromobenzene (B47551) has been achieved with a 92.2% yield by reacting 1,2,3-trimethoxybenzene with N-Bromosuccinimide (NBS). researchgate.net This method is part of a multi-step synthesis of 2,3,4-trimethoxybenzoic acid, which has a total yield of 47.2%. researchgate.net

Another common strategy for introducing a bromine atom is the Sandmeyer reaction, starting from the corresponding aniline. The synthesis of 1-bromo-3,4,5-trimethoxybenzene from 3,4,5-trimethoxyaniline (B125895) demonstrates this. Optimization of this reaction, including the molar ratios of reactants and temperature control, can lead to yields of approximately 87.5%. researchgate.net Controlling the diazotization temperature below 5°C is crucial for maximizing yield. researchgate.net

Purity is a significant concern, especially when dealing with isomers, as their separation can be challenging. A patented method for preparing 5-bromo-1,2,3-trimethoxybenzene (B181038) highlights a route with high positional selectivity, which avoids the generation of isomer impurities. google.com This process starts from resorcinol and achieves a high total yield of 81.5%, delivering a product with high purity suitable for further applications. google.com

The table below summarizes findings for yield enhancement in the synthesis of analogous bromotrimethoxybenzene compounds.

| Compound | Starting Material | Key Reagents/Reaction Type | Reported Yield | Reference |

| 2,3,4-Trimethoxy bromobenzene | 1,2,3-Trimethoxybenzene | N-Bromosuccinimide (NBS) | 92.2% | researchgate.net |

| 1-Bromo-3,4,5-trimethoxybenzene | 3,4,5-Trimethoxyaniline | Sandmeyer Reaction (NaNO₂, NaBr) | ~87.5% | researchgate.net |

| 5-Bromo-1,2,3-trimethoxybenzene | Resorcinol (multi-step) | Nitration, Bromination, Methylation | 81.5% (total) | google.com |

| 2-Bromo-4,5-dimethoxy benzaldehyde | 3,4-Dimethoxy benzaldehyde | Bromine, Acetic Acid | 86.5% | google.com |

This interactive table provides a summary of yields for related compounds. Clicking on a reference will provide more details.

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and environmentally responsible. Many laboratory-scale syntheses are not directly transferable to large-scale production due to factors like cost of reagents, safety concerns, and complex procedures.

Several patented methods for preparing isomers of this compound have been developed with industrial scale-up in mind. A method for producing 5-bromo-1,2,3-trimethoxybenzene from the inexpensive starting material resorcinol is described as being low-cost, high-yield, and suitable for industrial-scale production. google.com This process avoids problematic reagents and ensures high purity, which simplifies downstream processing. google.com

Similarly, another patented route to 5-bromo-1,2,3-trimethoxybenzene starts with o-vanillin, another readily available and low-cost raw material. patsnap.com This method is designed for safety and ease of operation, using reagents like N-Bromosuccinimide (NBS) and avoiding highly toxic substances such as dimethyl sulfate, making it more suitable for industrial application. patsnap.com

The development of a preparation method for 2,3,4-trimethoxybenzaldehyde, a potential precursor, also emphasizes industrial applicability. By optimizing the Vilsmeier-Haack reaction conditions and the work-up procedure, a product purity above 99% and a total yield of 73% can be achieved, making the process suitable for industrial production. google.com An improved method for the same compound reports a yield of about 75% with 99.5% purity, importantly eliminating the need for vacuum-rectification, which simplifies the industrial process. google.com

The table below outlines key features related to the scalability of synthetic methods for analogous compounds.

| Compound/Precursor | Key Feature for Scalability | Starting Material | Advantage | Reference |

| 5-Bromo-1,2,3-trimethoxybenzene | High total yield, high purity | Resorcinol | Low cost, avoids isomer impurities | google.com |

| 5-Bromo-1,2,3-trimethoxybenzene | Avoids toxic/hazardous reagents | o-Vanillin | Low cost, good safety profile, easy operation | patsnap.com |

| 2,3,4-Trimethoxybenzaldehyde | High purity and yield | Pyrogallol | Raw materials are easy to obtain | google.com |

| 2,3,4-Trimethoxybenzaldehyde | Simplified purification process | 1,2,3-Trimethoxybenzene | Eliminates vacuum-rectification step | google.com |

This interactive table highlights factors crucial for the industrial production of related compounds.

Chemical Reactivity and Advanced Transformations of 2 Bromo 1,3,4 Trimethoxybenzene

Carbon-Carbon Bond Forming Reactions

The reactivity of 2-Bromo-1,3,4-trimethoxybenzene is dominated by its capacity to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. This is achieved primarily through cross-coupling reactions at the carbon-bromine bond and electrophilic substitution on the activated aromatic ring.

Cross-Coupling Reactions: Principles and Applications

Cross-coupling reactions are fundamental transformations that utilize a metal catalyst, typically palladium, to join two different organic fragments. In the case of this compound, the carbon-bromine (C-Br) bond serves as a highly effective electrophilic partner. The principle of these reactions involves a catalytic cycle, commonly initiated by the oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0)). This step forms an organometallic intermediate, which then undergoes transmetalation with a second organic partner (e.g., an organostannane or organoboron compound). The final step, reductive elimination, expels the new cross-coupled product and regenerates the active catalyst.

The three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring increase the electron density of the aromatic system, which can facilitate the initial oxidative addition step and influence the reactivity of the resulting organometallic intermediates. A key application of this principle is seen in the synthesis of complex molecular frameworks, where the trimethoxyphenyl moiety is incorporated into a larger structure. For instance, this compound has been successfully employed in palladium-catalyzed couplings with vinyl stannanes to create substituted butenoates, which are precursors to quinones and chromenes. nih.gov

Specific Coupling Reactions (e.g., Stille-type coupling to access dimeric structures)

The Stille coupling, which pairs an organohalide with an organostannane (tin) reagent, is a specific and powerful application of cross-coupling chemistry for this compound. Research has demonstrated its utility in the synthesis of 1,3,4-trimethoxyphenyl butenoates from this compound and a vinyl stannane (B1208499) reagent. nih.gov This reaction proceeds under palladium(0) catalysis and is a critical step in a convergent synthesis of 2H-chromenes. nih.gov

While direct dimerization via Stille coupling is conceptually feasible, a documented example involves a stepwise approach where the initial coupling product serves as a precursor for further transformations. nih.gov The reaction to form the butenoate intermediate is a key C-C bond-forming step that highlights the utility of the title compound. nih.gov

Table 1: Stille-type Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Application of Product | Reference |

|---|---|---|---|---|---|

| This compound | Vinyl stannane | Pd(0) | 1,3,4-Trimethoxyphenyl butenoate | Precursor for quinone and 2H-chromene synthesis | nih.gov |

Friedel-Crafts Acylation and Cascade Reaction Mechanisms in Related Trimethoxybenzenes

The trimethoxybenzene core of the title compound is highly activated towards electrophilic aromatic substitution, making it an excellent substrate for Friedel-Crafts reactions. researchgate.netlibretexts.org The three methoxy groups are strong electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org While direct Friedel-Crafts reactions on this compound must account for the steric hindrance and electronic influence of the bromine atom, studies on the closely related 1,2,4-trimethoxybenzene (B152335) provide significant insight into its expected reactivity. researchgate.netresearchgate.netacs.org

Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with various acylating reagents has been achieved using sustainable catalysts like deep eutectic solvents (DESs) composed of choline (B1196258) chloride and zinc chloride. researchgate.net Similarly, strong acid catalysts like trifluoromethanesulfonic acid have been shown to efficiently promote the Friedel-Crafts alkylation of 1,2,4-trimethoxybenzene with aldehydes and benzylic alcohols, leading to the synthesis of di- and triarylmethanes. acs.org These methods are often high-yielding and operationally simple. acs.org

Cascade reactions involving these functionalities are also prominent. A one-pot, three-step cascade has been developed that begins with the palladium-catalyzed coupling of this compound. nih.gov This is followed by an HMPA-promoted enolization and a thermal electrocyclization, demonstrating a sophisticated tandem catalysis sequence. nih.gov

Table 2: Examples of Friedel-Crafts Reactions on 1,2,4-Trimethoxybenzene

| Reaction Type | Electrophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl chloride | Choline chloride : zinc chloride (DES) | Acylated trimethoxybenzene | researchgate.netresearchgate.net |

| Alkylation | Aldehydes / Benzylic Alcohols | Trifluoromethanesulfonic acid (TfOH) | Di- or triarylmethanes | acs.org |

Derivatization Strategies

Beyond C-C bond formation, the structure of this compound allows for diverse derivatization strategies by targeting either the bromine atom or the methoxy groups.

Functionalization at the Bromine Atom

The primary route for functionalization at the bromine atom is through the palladium-catalyzed cross-coupling reactions discussed previously. nih.gov These reactions effectively replace the bromine with a variety of carbon-based substituents. nih.gov

Another powerful, albeit undocumented for this specific molecule, strategy involves converting the aryl bromide into an organometallic reagent. This can be achieved through:

Lithium-Halogen Exchange: Reaction with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would generate a highly reactive lithiated trimethoxybenzene species. This intermediate can then be quenched with a wide array of electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to install new functional groups.

Grignard Reagent Formation: Treatment with magnesium metal can form the corresponding Grignard reagent. While often less reactive than their organolithium counterparts, these reagents are highly useful for reacting with carbonyl compounds and other electrophiles.

These established methods for aryl bromides provide a predictable and versatile pathway for derivatizing the 2-position of the trimethoxybenzene ring. The Stille coupling of this compound is a documented example of functionalization at the C-Br bond. nih.gov

Modification of Methoxy Groups

The three methoxy groups (-OCH₃) are another key site for molecular modification. The cleavage of these ether groups, known as demethylation, converts them into hydroxyl (-OH) groups, yielding substituted hydroquinones or phenols. This transformation dramatically alters the electronic properties and reactivity of the molecule, opening new avenues for functionalization, such as O-alkylation, O-acylation, or use in syntheses where a free phenol (B47542) is required.

Common reagents for demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The choice of reagent can sometimes allow for selective cleavage if the electronic or steric environments of the methoxy groups are sufficiently different. The presence of multiple methoxy groups on this compound presents a potential challenge in achieving selective monodemethylation, as the reaction may proceed at more than one site. However, this strategy remains a powerful tool for accessing the corresponding phenolic derivatives.

Electrophilic and Nucleophilic Aromatic Substitutions in Bromotrimethoxybenzenes

Aromatic substitution reactions are fundamental in organic synthesis for the functionalization of benzene derivatives. Depending on the nature of the attacking species, these reactions are broadly classified as electrophilic or nucleophilic.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The three methoxy groups in this compound are strong activating groups due to their electron-donating resonance effect, making the aromatic ring highly nucleophilic and prone to electrophilic attack. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, although it directs incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) to the aromatic ring. msu.edulibretexts.org

Nitration: Substitution with a nitro group (-NO₂). msu.edulibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). msu.edulibretexts.org

Friedel-Crafts Alkylation: Addition of an alkyl group. msu.edulibretexts.org

Friedel-Crafts Acylation: Addition of an acyl group. msu.edulibretexts.org

The specific conditions for these reactions, such as the choice of catalyst and temperature, are adjusted based on the reactivity of the substituted benzene. msu.edu

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group, such as a halide, by a nucleophile. This reaction is generally less common for simple aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups. chemistrysteps.comvapourtec.commasterorganicchemistry.com The presence of electron-withdrawing groups, typically nitro groups, in the ortho and/or para positions to the leaving group makes the ring electron-deficient and susceptible to nucleophilic attack. chemistrysteps.comyoutube.comlibretexts.org

The SNAr mechanism is typically a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comyoutube.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.comlibretexts.org

For bromotrimethoxybenzenes, the electron-donating nature of the methoxy groups generally disfavors classical SNAr reactions. However, under forcing conditions or with very strong nucleophiles, such reactions might be possible. Another pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com This mechanism is favored by very strong bases like sodium amide (NaNH₂) and does not necessarily require the presence of electron-withdrawing groups. chemistrysteps.com

Redox Chemistry and Radical Pathways Involving Brominated Trimethoxybenzenes

The redox behavior of brominated trimethoxybenzenes can be exploited in various chemical transformations. For instance, some bromo-dimethoxybenzene derivatives have been investigated as redox shuttle additives in lithium-ion batteries to provide overcharge protection. fishersci.com

Radical reactions offer alternative pathways for the functionalization of these compounds. The formyloxyl radical, for example, has been shown to be an electrophilic radical capable of C-H bond activation. researchgate.net The electrochemical generation of bromine from hydrobromic acid provides a safer and more sustainable method for bromination reactions, avoiding the use of hazardous chemical oxidants. rsc.org This in situ generation of reactive bromine can then participate in various reactions, including the bromination of alkenes. rsc.org

Furthermore, the reactivity of compounds like 1,3,5-trimethoxybenzene (B48636) with free chlorine and free bromine has been studied, with this compound serving as a quencher in water treatment studies. rsc.org This highlights the interaction of the activated aromatic ring with radical species. While specific studies on the radical pathways of this compound are not extensively detailed in the provided context, the general principles of radical chemistry on activated aromatic systems suggest potential for reactions initiated by radical species.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of "2-Bromo-1,3,4-trimethoxybenzene".

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the spectrum would be expected to show distinct signals for the aromatic protons and the protons of the three methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for "this compound" will display signals for the six aromatic carbons and the three methoxy carbons. The positions of these signals are indicative of their electronic environment. For instance, carbons bonded to oxygen will appear at a higher chemical shift (downfield) compared to unsubstituted aromatic carbons.

Table 1: ¹H and ¹³C NMR Data for "this compound"

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.5-7.5 | Multiplet | Aromatic Protons |

| ¹H | ~3.8-4.0 | Singlet | Methoxy Protons |

| ¹³C | ~140-160 | Singlet | Aromatic C-O & C-Br |

| ¹³C | ~90-120 | Singlet | Aromatic C-H |

| ¹³C | ~55-65 | Singlet | Methoxy Carbons |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

To unambiguously assign the structure and connectivity of "this compound," advanced two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In "this compound," COSY would show correlations between neighboring aromatic protons, helping to establish their relative positions on the benzene (B151609) ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.educolumbia.edu This is crucial for assigning the proton and carbon signals of each specific CH group in the aromatic ring and the methoxy groups. sdsu.educolumbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to confirm the purity of "this compound" and to provide initial identification based on its mass spectrum. uva.nl The gas chromatogram will show a single peak if the compound is pure, and the corresponding mass spectrum will display a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. uva.nl This precision allows for the determination of the elemental formula of "this compound" by distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M and M+2 peaks have nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Mass Spectrometry Data for "this compound"

| Technique | Parameter | Expected Value |

| GC-MS | Molecular Ion (M⁺) | m/z corresponding to C₉H₁₁BrO₃ |

| HRMS | Exact Mass | Calculated for C₉H₁₁⁷⁹BrO₃ and C₉H₁₁⁸¹BrO₃ |

| HRMS | Isotopic Pattern | M and M+2 peaks in ~1:1 ratio |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uva.nl The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For "this compound," the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching: From the aromatic and methoxy groups.

C=C stretching: Within the aromatic ring.

C-O stretching: Of the ether linkages.

C-Br stretching: A low-frequency vibration.

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for "this compound"

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (methoxy) | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (ether) | 1250-1000 |

| C-Br Stretch | 700-500 |

Advanced Chromatographic Methods for Analytical and Preparative Purposes

Advanced chromatographic techniques are indispensable for the analysis and purification of this compound. These methods allow for the effective separation of the compound from complex matrices, ensuring its purity and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation, identification, and quantification of this compound. These techniques are particularly useful for analyzing non-volatile or thermally sensitive compounds.

In a typical HPLC setup for analyzing brominated and methoxylated benzene derivatives, a reversed-phase column, such as a C8 or C18, is employed. The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, which may be acidified with formic or phosphoric acid to improve peak shape. sielc.comrsc.orgnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. rsc.org For more complex samples containing compounds with a wider range of polarities, gradient elution is preferred.

UPLC, which utilizes columns with smaller particle sizes (typically under 2.7 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. rsc.org This makes UPLC particularly suitable for high-throughput screening and detailed impurity profiling.

Detection of this compound is commonly achieved using a diode array detector (DAD) or a UV-Vis detector. The aromatic nature of the compound allows for strong absorbance in the UV region, with detection wavelengths typically set between 240 nm and 271 nm depending on the specific halogenated products being analyzed. rsc.org For more definitive identification and structural elucidation, HPLC or UPLC systems can be coupled with a mass spectrometer (MS), a technique known as LC-MS. nih.govbldpharm.com This provides both retention time data and mass-to-charge ratio information, allowing for highly specific and sensitive detection.

For isolating larger amounts of the compound, preparative HPLC can be utilized. This involves scaling up the analytical method by using a larger column diameter and higher mobile phase flow rates to achieve the desired level of purity for the collected fractions. sielc.com

Interactive Table 1: Exemplary HPLC/UPLC Conditions for Analysis of Related Methoxybenzene Compounds

| Parameter | HPLC Method 1 | UPLC/HPLC Method 2 |

| Analyte(s) | 1,3,5-Trimethoxybenzene (B48636) & related compounds | Halogenated TMB products |

| Column | Newcrom R1 (Reverse Phase) | Agilent Poroshell 120 EC-C18 (50 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | 68% Water and 32% Acetonitrile |

| Flow Rate | Not specified | 0.500 mL/min |

| Detection | UV, MS-compatible (with formic acid) | Diode Array Detector (266-271 nm) |

| Injection Volume | Not specified | 10 µL |

| Run Time | Not specified | 5.00 min |

| Reference | sielc.com | rsc.org |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a highly effective method for the analysis of volatile and thermally stable compounds such as this compound. rsc.org This technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.

For the analysis of brominated aromatic compounds, a capillary column with a mid-polarity stationary phase, such as one composed of 50% phenyl and 50% dimethyl polysiloxane, can provide excellent separation of isomers. researchgate.net Nonpolar phases like methylsilicone are also commonly used. psu.edu The choice of column is critical for resolving closely related compounds, including positional isomers.

The temperature of the GC oven is a key parameter that is often programmed to increase during the analysis. A typical temperature program starts at a lower temperature, which is held for a few minutes, and then ramped up to a higher final temperature to ensure the elution of all components from the column. researchgate.netpsu.edu The injector port temperature is set high enough to ensure rapid vaporization of the sample without causing thermal degradation. psu.edu Helium is frequently used as the carrier gas. psu.edu

The most powerful detector for GC analysis is a mass spectrometer (MS). GC-MS provides not only the retention time of a compound but also its mass spectrum. rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint, allowing for confident identification of this compound and differentiation from its isomers. researchgate.net The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum. psu.edu

Interactive Table 2: Typical GC Parameters for Analysis of Related Brominated Aromatic Compounds

| Parameter | GC-MS Method 1 | GC-MS Method 2 |

| Analyte(s) | N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines | 4-Bromo-2,5-dimethoxyphenethylamine |

| Column | Mid-polarity phase (50% phenyl/50% dimethyl polysiloxane) | HP-1 methylsilicone fused-silica |

| Carrier Gas | Not specified | Helium |

| Injector Temp. | Not specified | 230°C |

| Oven Program | Temperature programming employed | Not specified |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Reference | researchgate.net | psu.edu |

Theoretical and Computational Chemistry of 2 Bromo 1,3,4 Trimethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 2-bromo-1,3,4-trimethoxybenzene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

While specific, in-depth research articles focusing exclusively on the computational analysis of this compound are not prevalent in the public literature, its properties can be reliably predicted using established computational methods. Public databases provide some key computed properties for this molecule.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrO₃ | guidechem.com |

| Molecular Weight | 247.09 g/mol | guidechem.com |

| Monoisotopic Mass | 245.98916 Da | guidechem.com |

| Complexity | 154 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state). This process involves iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is located. ajchem-a.com

For substituted benzenes, such as the related bromo-dimethoxybenzaldehydes, DFT calculations using hybrid functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p) have proven effective. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles. Studies on similar dimethoxybenzene derivatives show that functionals like PBE, PBE0, and B3LYP are commonly employed to accurately predict molecular geometries and electronic properties. nih.gov The choice of functional can impact the accuracy, with hybrid functionals often providing a good balance of computational cost and precision for these types of molecules. nih.gov The resulting optimized geometry is crucial for understanding intermolecular interactions, such as hydrogen bonds and halogen bonds, which stabilize the crystal structure. researchgate.netnih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. While DFT is generally more efficient for many applications, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties, albeit at a greater computational cost.

For molecules like 4-substituted cinnolines, ab initio calculations at the HF/6-311G(d,p) level have been used to determine optical properties such as polarizability and hyperpolarizability. ajchem-a.com These methods are essential for predicting how the molecule will interact with electric fields, which is fundamental to understanding its potential in nonlinear optical materials. ajchem-a.com

Reactivity Predictions and Mechanistic Insights

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. By analyzing its electronic structure, one can identify reactive sites and model potential reaction pathways.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In studies of related bromo-dimethoxybenzaldehydes, analysis of the HOMO and LUMO distributions shows that the HOMO is typically localized on the electron-rich aromatic ring and methoxy (B1213986) groups, while the LUMO may be distributed over the carbonyl and bromo-substituted parts of the molecule. researchgate.net This distribution helps in predicting the sites for electrophilic and nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface. bhu.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in For a molecule like this compound, the oxygen atoms of the methoxy groups would be expected to be regions of high negative potential, while the hydrogen atoms would be areas of positive potential.

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and electron-donating ability. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

This table is interactive. Click on the headers to sort the data.

Computational methods can be used to model the step-by-step mechanism of chemical reactions, including calculating the energies of reactants, transition states, and products. This is crucial for understanding reaction feasibility, kinetics, and selectivity.

For electrophilic aromatic substitution reactions, such as the bromination of a trimethoxybenzene precursor, the existing substituents (methoxy groups) are activating and ortho-, para-directing. However, the introduction of a bromine atom is known to be deactivating towards further electrophilic substitution. rsc.org Modeling the reaction pathway for the derivatization of this compound would involve identifying the transition states for substitution at the remaining open positions on the benzene (B151609) ring.

Studies on the reaction mechanisms of similar compounds, like the oxidation of 1-(3',4'-dimethoxyphenyl)propene, have successfully used DFT (specifically the M06-2X functional) to map out multi-step reaction pathways involving radical intermediates, additions, and rearrangements. mdpi.comresearchgate.net Such an approach for this compound could elucidate the mechanisms of its synthesis and subsequent reactions, providing activation energies and reaction enthalpies for each step. researchgate.net

Spectroscopic Parameter Prediction

Theoretical calculations are highly valuable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations are typically performed on the DFT-optimized geometry of the molecule. By comparing the calculated shifts with experimental data, one can confirm the molecular structure. For complex organic molecules, calculations using the B3LYP functional and the 6-311++G(d,p) basis set, often including a solvent model like IEFPCM, have shown good agreement with experimental values. mdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations determine the normal modes of vibration for the optimized molecular structure. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method. mdpi.com

Computational NMR Chemical Shift Predictions and Validation

There are currently no available research findings or data tables detailing the computational NMR chemical shift predictions for this compound.

For related compounds, researchers typically use methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., using the B3LYP functional), to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are then correlated with experimentally obtained spectra to validate the computational model and accurately assign the chemical shifts to specific atoms within the molecule. This process is crucial for confirming the molecular structure and understanding the electronic environment of the nuclei. However, no such analysis has been published for this compound.

Vibrational Frequency Analysis for IR/Raman Spectra

Similarly, there is no published vibrational frequency analysis for the IR and Raman spectra of this compound.

This type of analysis involves optimizing the molecule's geometry at a specific level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) and then calculating the harmonic vibrational frequencies. The calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, are used to predict the positions of absorption bands in the IR and Raman spectra. Potential Energy Distribution (PED) analysis is then typically used to assign these calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C=C ring vibrations, or C-Br stretching. This information is invaluable for interpreting experimental spectroscopic data. Unfortunately, no such theoretical or experimental data has been reported for this compound.

Applications of 2 Bromo 1,3,4 Trimethoxybenzene in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Construction

As a halogenated aromatic compound, 2-Bromo-1,3,4-trimethoxybenzene is chemically suited to be a building block in the synthesis of more complex molecules. The bromine atom can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium compound, or participate directly in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of intricate molecular skeletons.

The three methoxy (B1213986) groups on the benzene (B151609) ring are strong electron-donating groups, which activate the ring towards electrophilic aromatic substitution and influence the regioselectivity of reactions. They also increase the solubility of the compound in organic solvents. Despite this inherent potential as a synthetic intermediate, specific examples of this compound being used to construct complex natural products or other elaborate molecules are not prominently featured in peer-reviewed literature. In contrast, its isomer, 1-bromo-3,4,5-trimethoxybenzene, is a well-documented precursor for a variety of complex structures, including the synthesis of certain bioactive benzofuran (B130515) derivatives and other natural products. researchgate.netlabscoop.com

Precursor in Medicinal Chemistry Target Synthesis

The trimethoxybenzene moiety is a structural feature present in several biologically active compounds. Therefore, brominated trimethoxybenzenes are valuable precursors in medicinal chemistry for creating analogs of known drugs or novel therapeutic agents. The bromine atom serves as a handle for introducing diverse functional groups or for linking the aromatic ring to other molecular fragments.

Analogs of Bioactive Compounds (e.g., HA14-1 related structures)

While the synthesis of analogs of bioactive compounds like HA14-1, a Bcl-2 protein inhibitor with anticancer properties, has been reported using bromotrimethoxybenzene isomers, there is no specific literature detailing the use of this compound for this purpose. For instance, the synthesis of HA14-1 analogs has been documented utilizing its isomer, 5-bromo-1,2,3-trimethoxybenzene (B181038). Similarly, other research into potent cytotoxic agents, such as N-(5-methoxyphenyl) methoxybenzenesulphonamides, has involved the synthesis and derivatization of various bromo-methoxy substituted anilines, but does not specify the use of the this compound scaffold. nih.gov The potential for this compound to serve in this capacity remains, but it is not a reported application.

Materials Science Applications

Substituted aromatic compounds are foundational to the development of advanced organic materials with tailored electronic and photophysical properties. Brominated precursors are particularly useful as they allow for the construction of larger conjugated systems through cross-coupling reactions.

Precursors for Organic Electronic Materials (e.g., indolo[3,2-b]carbazole (B1211750) derivatives, diphenylacetylenes)

Indolo[3,2-b]carbazole and diphenylacetylene (B1204595) derivatives are classes of organic materials investigated for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of these materials often relies on building blocks that can be coupled to extend the π-conjugated system. While the utility of the indolo[3,2-b]carbazole core is well-established, and various synthetic routes exist, none of the reviewed literature specifies this compound as a starting material. ambeed.combldpharm.com The synthesis of symmetrically substituted diphenylacetylenes has been achieved using isomers like 5-bromo-1,2,3-trimethoxybenzene via Stille-type couplings, but not with the target compound.

Development of Functional Polymers and Dendrimers

The creation of functional polymers and dendrimers often involves the polymerization or iterative growth of monomer units. Aryl bromides are common monomers in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers. Dendrimer synthesis can also utilize bromo-functionalized cores or branching units. Despite these general principles, there are no specific research findings that report the use of this compound in the synthesis of functional polymers or dendrimers.

Analytical Chemistry Applications

In analytical chemistry, certain aromatic compounds can be used as derivatizing agents to enhance the detectability of analytes. For example, 1,3,5-trimethoxybenzene (B48636) is employed as a derivatizing agent for the quantification of free chlorine and bromine in aqueous systems, where it reacts to form halogenated products that are easily detectable by chromatography. rsc.org However, there is no available literature suggesting a similar analytical application for this compound. Its potential as a reference standard in chromatographic methods for the analysis of complex mixtures containing its isomers is plausible but not documented.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches for Bromotrimethoxybenzenes

The development of efficient and environmentally benign methods for the synthesis of brominated trimethoxybenzenes is a crucial starting point for broader applications. While traditional bromination methods often rely on harsh reagents and produce significant waste, modern synthetic chemistry is moving towards more sustainable practices.

Future research should prioritize the development of catalytic aerobic bromination processes. These methods, which can utilize bromide salts like sodium bromide (NaBr) in conjunction with an acid such as acetic acid (AcOH) and an environmentally friendly oxidant like molecular oxygen, offer a greener alternative to traditional bromination. The establishment of transition-metal-free aerobic bromination, potentially promoted by catalytic amounts of ionic liquids, presents a promising avenue for the synthesis of various bromoarenes with high efficiency and a broad substrate scope. Such systems could offer controllable chemoselectivity for mono- or poly-bromination, a feature of significant synthetic utility.

Another area ripe for exploration is the use of in-flow chemistry for electrophilic bromination. Generating bromine in situ from the oxidation of hydrogen bromide within a continuous flow reactor can significantly enhance safety by minimizing exposure to hazardous molecular bromine. This approach also allows for precise control over reaction parameters, leading to improved selectivity and yield, while reducing solvent and reagent consumption.

Expanded Scope of Cross-Coupling and Catalyst Development for Aryl Bromides

Aryl bromides are pivotal substrates in a myriad of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the utility of 2-Bromo-1,3,4-trimethoxybenzene has been demonstrated in specific instances, a systematic exploration of its reactivity in various cross-coupling paradigms is warranted.

One documented application involves the use of this compound in a Stille coupling reaction as a key step in the convergent synthesis of 2H-chromenes. In this synthesis, it was coupled with a vinyl stannane (B1208499) reagent in a palladium-catalyzed reaction. nih.gov This successful application underscores the potential of this building block in the synthesis of complex heterocyclic scaffolds.

Future efforts should focus on expanding the repertoire of cross-coupling reactions for this compound. This includes a detailed investigation of its performance in other cornerstone reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. A key aspect of this research will be the development and optimization of catalyst systems. For instance, the use of palladium catalysts with tailored phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could significantly enhance reaction efficiency, functional group tolerance, and substrate scope. The exploration of nickel-based catalyst systems, which are often more cost-effective, also represents a valuable research direction.

A summary of common cross-coupling reactions and their potential application to this compound is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product from this compound |

| Stille | Organostannane (e.g., vinyl stannane) | Palladium(0) | 2-Vinyl-1,3,4-trimethoxybenzene derivative |

| Suzuki-Miyaura | Organoboron (e.g., arylboronic acid) | Palladium(0) with phosphine ligand | Biaryl containing the 1,3,4-trimethoxyphenyl moiety |

| Heck | Alkene | Palladium(0) or Palladium(II) | Substituted alkene with a 1,3,4-trimethoxyphenyl group |

| Sonogashira | Terminal alkyne | Palladium(0) and Copper(I) | Aryl-alkyne with the 1,3,4-trimethoxyphenyl scaffold |

Exploration of New Biological Activities through Structural Modification

The trimethoxybenzene motif is a recurring feature in a variety of biologically active natural products and synthetic compounds. The strategic introduction of a bromine atom, as in this compound, provides a convenient handle for further chemical modification, opening doors to the synthesis of novel derivatives with potential therapeutic applications.

Future research should systematically explore the synthesis of a diverse library of compounds derived from this compound. Through the cross-coupling reactions mentioned previously, a wide array of substituents can be introduced at the 2-position of the trimethoxybenzene ring. These modifications can be designed to probe interactions with various biological targets.

For example, derivatives could be designed as analogs of known bioactive molecules, such as those exhibiting anticancer, antimicrobial, or anti-inflammatory properties. The synthesis of novel heterocyclic systems fused to the trimethoxybenzene core is another promising strategy. Subsequent biological screening of these newly synthesized compounds will be essential to identify lead structures for further optimization in drug discovery programs.

Advanced Materials Integration and Performance Optimization

The electronic and photophysical properties of aromatic compounds are of great interest in the field of materials science. The trimethoxybenzene unit, with its electron-donating methoxy (B1213986) groups, can influence the optoelectronic characteristics of larger conjugated systems. The bromo-substituent in this compound serves as a key reactive site for incorporating this moiety into polymers and other functional materials.

A significant area for future investigation is the use of this compound as a monomer or building block in the synthesis of organic electronic materials. Through polymerization reactions, such as those based on cross-coupling chemistry, novel conjugated polymers incorporating the 1,3,4-trimethoxyphenyl unit could be prepared. The properties of these materials, including their conductivity, photoluminescence, and charge transport characteristics, could then be evaluated for potential applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Optimization of the material's performance would involve tuning the polymer structure by copolymerizing this compound with other aromatic monomers, thereby modulating the electronic band gap and molecular energy levels.

Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is fundamental to optimizing existing synthetic protocols and designing new, more efficient reactions. While the general mechanisms of many cross-coupling reactions are well-established, the specific influence of the trimethoxy-substituted aromatic ring on the various steps of the catalytic cycle is an area that warrants detailed investigation.

Future research should employ a combination of experimental and computational techniques to probe the mechanistic details of reactions involving this compound. For instance, kinetic studies can provide insights into the rate-determining steps of cross-coupling reactions. The isolation and characterization of reaction intermediates, where possible, can offer direct evidence for the proposed catalytic species.

Computational studies, using methods such as Density Functional Theory (DFT), can be employed to model the reaction pathways, calculate activation barriers for different mechanistic steps (e.g., oxidative addition, transmetalation, reductive elimination), and rationalize observed selectivities. A thorough mechanistic understanding will not only be of academic interest but will also provide a rational basis for the development of more advanced and efficient catalytic systems for the functionalization of this compound and related aryl bromides.

Q & A

What are the optimal synthetic routes for preparing 2-Bromo-1,3,4-trimethoxybenzene, and how do reaction conditions influence yield?

Answer:

A common approach involves electrophilic aromatic substitution (EAS) on 1,3,4-trimethoxybenzene using brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃). Alternative methods include directed ortho-metallation followed by quenching with bromine sources. Key factors affecting yield include:

- Temperature control : Excessive heat may lead to over-bromination or demethylation .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance regioselectivity compared to non-polar solvents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts like 5-Bromo-1,2,3-trimethoxybenzene, which shares similar physical properties but differs in substitution patterns .

How can researchers distinguish this compound from its positional isomers (e.g., 5-Bromo-1,2,3-trimethoxybenzene) analytically?

Answer:

Advanced spectroscopic techniques are required:

- ¹H/¹³C NMR : The splitting patterns and chemical shifts of methoxy groups and aromatic protons differ significantly. For example, in this compound, the deshielding effect of bromine on adjacent protons creates distinct downfield shifts compared to isomers .

- Mass spectrometry (HRMS) : Isotopic patterns of bromine (1:1 ratio for M and M+2 peaks) confirm molecular weight, while fragmentation pathways differentiate substitution sites .

- X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystalline samples .

What challenges arise in cross-coupling reactions involving this compound, and how can they be mitigated?

Answer:

The steric and electronic effects of methoxy groups complicate Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Steric hindrance : Bulky methoxy groups at positions 1, 3, and 4 reduce accessibility to the bromine site. Using Pd catalysts with large ligands (e.g., XPhos) improves coupling efficiency .

- Electronic effects : Electron-donating methoxy groups deactivate the aryl bromide, requiring higher temperatures or microwave-assisted conditions .

- Competing side reactions : Demethylation under harsh conditions can occur; monitoring with TLC or in situ FTIR is advised .

How does the substitution pattern of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The meta-directing nature of methoxy groups and the para-directing effect of bromine create complex reactivity:

- Activation energy : DFT calculations show that the electron-rich aromatic ring lowers activation energy for nucleophilic attack at the bromine site, but steric effects dominate .

- Regioselectivity : Methoxy groups at positions 1, 3, and 4 direct nucleophiles to the less hindered para position relative to bromine, but competing pathways may yield mixed products .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, improving reaction rates .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as brominated aromatics are potential sensitizers .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) during reactions .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer:

Density functional theory (DFT) studies provide insights into:

- Electrostatic potential maps : Identify electron-deficient regions susceptible to nucleophilic attack .

- Transition-state analysis : Predict steric and electronic barriers in cross-coupling reactions .

- Solvent interactions : COSMO-RS models simulate solvent effects on reaction thermodynamics .

What contradictory data exist regarding the stability of this compound under acidic or basic conditions?

Answer:

Conflicting reports highlight the need for context-specific analysis:

- Acidic conditions : Some studies report demethylation at elevated temperatures (e.g., HCl in dioxane), while others observe stability at room temperature .

- Basic conditions : Methoxy groups are generally stable, but strong bases (e.g., NaH) may induce elimination reactions if β-hydrogens are present .

- Mitigation : Pre-screening stability using DSC (differential scanning calorimetry) is recommended for reaction planning .

What applications does this compound have in medicinal chemistry or materials science?

Answer:

- Medicinal chemistry : Serves as a precursor to bioactive molecules (e.g., kinase inhibitors) due to its ability to act as a rigid aromatic scaffold .

- Materials science : Used in synthesizing liquid crystals or organic semiconductors, where methoxy groups modulate electron transport properties .

- Photocatalysis : Functionalized derivatives participate in light-driven C–H activation reactions .

How can researchers optimize the scalability of this compound synthesis for multigram preparations?

Answer:

- Catalyst loading : Reduce Pd catalyst concentrations to <1 mol% in cross-coupling steps to minimize costs .

- Continuous flow systems : Improve heat transfer and reaction uniformity compared to batch processes .

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.